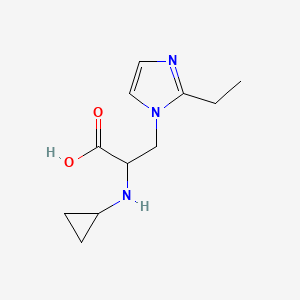

2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanoic acid

CAS No.:

Cat. No.: VC18274284

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3O2 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 2-(cyclopropylamino)-3-(2-ethylimidazol-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C11H17N3O2/c1-2-10-12-5-6-14(10)7-9(11(15)16)13-8-3-4-8/h5-6,8-9,13H,2-4,7H2,1H3,(H,15,16) |

| Standard InChI Key | OYWSSZIAIRNDPC-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NC=CN1CC(C(=O)O)NC2CC2 |

Introduction

2-(Cyclopropylamino)-3-(2-ethyl-1H-imidazol-1-yl)propanoic acid is a complex organic compound characterized by its unique structural features, which include a cyclopropylamino group and an ethyl-imidazolyl moiety attached to a propanoic acid backbone. This compound is notable for its potential biological activities and chemical reactivity, making it a subject of interest in pharmaceutical and biochemical research.

Synthesis

The synthesis of 2-(Cyclopropylamino)-3-(2-ethyl-1H-imidazol-1-yl)propanoic acid typically involves multiple steps starting from readily available precursors. Industrial production may utilize optimized synthetic routes, including continuous flow reactors and high-throughput screening for improved reaction conditions and yields.

Biological Activity

This compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor binding. The structure allows it to interact with various molecular targets, potentially modulating biochemical pathways. The cyclopropylamino group enhances binding affinity through hydrophobic interactions, while the imidazole ring participates in hydrogen bonding and π-π interactions.

Applications

2-(Cyclopropylamino)-3-(2-ethyl-1H-imidazol-1-yl)propanoic acid has several applications across various fields, including pharmaceutical and biochemical research. Its unique combination of functional groups enhances its ability to inhibit specific enzymes or receptors, making it a candidate for further pharmacological studies.

Structural Similarities

Several compounds share structural similarities with 2-(Cyclopropylamino)-3-(2-ethyl-1H-imidazol-1-yl)propanoic acid, but its distinctive arrangement of cyclopropylamino and ethyl-imidazolyl groups confers unique chemical and biological properties. For example, ethyl 2-(cyclopropylamino)-3-(2-ethyl-1H-imidazol-1-yl)propanoate is a related compound with a different functional group, having a molecular formula of C13H21N3O2 and a molecular weight of 251.33 g/mol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume